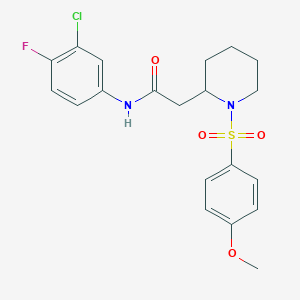![molecular formula C8H15Cl2NO2S B2493618 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride CAS No. 2411287-43-7](/img/structure/B2493618.png)
1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azabicyclo octanes and related compounds involves complex reactions. For instance, intramolecular Michael-type additions have been used to synthesize 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, which share a similar bicyclic structure to 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride (Gregory, Bullock, & Chen, 1985). Additionally, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles provide insights into the reactivity of similar bicyclic structures (Maraš, Polanc, & Kočevar, 2012).
Molecular Structure Analysis
The molecular structure of azabicyclo octane derivatives has been thoroughly analyzed using techniques such as infrared, ultraviolet, nuclear magnetic resonance, and mass spectrometry. These analyses help in establishing the bicyclic compounds' structures, including those with spiro centers (Gregory, Bullock, & Chen, 1985).
Chemical Reactions and Properties
The chemical reactivity of azabicyclo octanes involves interactions with various nucleophiles and electrophiles, leading to a range of derivatives. For example, the nucleophilic ring-opening reactions of DABCO derivatives highlight the compound's versatility in synthetic chemistry (Maraš, Polanc, & Kočevar, 2012).
Physical Properties Analysis
The physical properties of azabicyclo octanes, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and drug formulation. Although specific details on this compound are scarce, related compounds' thermal behavior and polymorphism studies provide valuable insights (Laus et al., 2011).
科学的研究の応用
Conformational Analysis and Spectroscopy : Berger (1978) investigated the conformational dependence of 15n13c spin-spin coupling constants in compounds related to 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride; hydrochloride, providing insights into their structural properties (S. Berger, 1978).
Synthesis and Optimization : Sun Yu (2011) detailed the synthesis process of a derivative of this compound, exploring factors influencing the reaction conditions and optimizing them for better yields (Sun Yu, 2011).
Structural Studies and Crystallography : Arias-Pérez et al. (2001) conducted a structural study of esters derived from this compound, utilizing NMR spectroscopy and X-ray diffraction to determine their crystal structures (M. Arias-Pérez et al., 2001).
Biological Activity Investigations : Seebacher et al. (2005) explored the antiprotozoal activities of derivatives of this compound, providing a basis for future medicinal chemistry research (W. Seebacher et al., 2005).
Polymer Synthesis and Antibacterial Activity : Kumar et al. (2017) synthesized homopolymers based on derivatives of this compound, investigating their antibacterial properties and potential applications in materials science (S. Kumar et al., 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
特性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S.ClH/c9-13(11,12)7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYONPYIYNOFTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CS(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

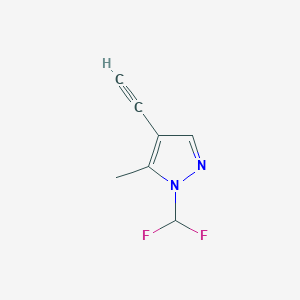
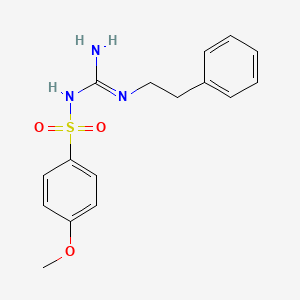
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)

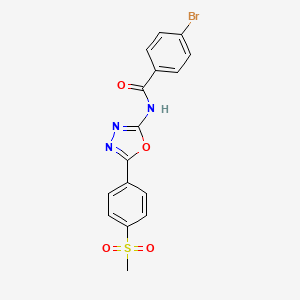
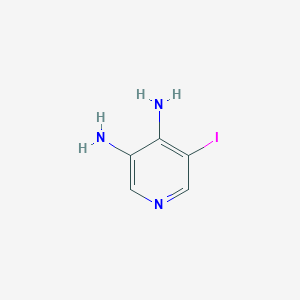
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)
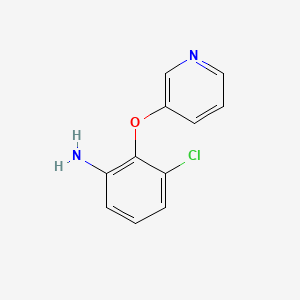
![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)
